molecular formula C22H14Br2ClN3O6 B5795505 [2,4-dibromo-6-[(E)-[[2-(4-chloro-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

[2,4-dibromo-6-[(E)-[[2-(4-chloro-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

Cat. No.: B5795505
M. Wt: 611.6 g/mol
InChI Key: URARFWYBOGFYMH-KBKYJPHKSA-N
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Description

[2,4-dibromo-6-[(E)-[[2-(4-chloro-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple halogen atoms and functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,4-dibromo-6-[(E)-[[2-(4-chloro-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate typically involves multi-step reactions. One common approach is the condensation of 2,4-dibromo-6-formylphenyl benzoate with 2-(4-chloro-2-nitrophenoxy)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of water as a solvent, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

[2,4-dibromo-6-[(E)-[[2-(4-chloro-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [2,4-dibromo-6-[(E)-[[2-(4-chloro-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dibromo-6-chlorophenol
  • 2,4-dibromo-6-nitrophenol
  • 2,4-dibromo-6-methylphenol

Uniqueness

Compared to similar compounds, [2,4-dibromo-6-[(E)-[[2-(4-chloro-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate is unique due to its combination of halogen atoms and functional groups.

Properties

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(4-chloro-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Br2ClN3O6/c23-15-8-14(21(17(24)9-15)34-22(30)13-4-2-1-3-5-13)11-26-27-20(29)12-33-19-7-6-16(25)10-18(19)28(31)32/h1-11H,12H2,(H,27,29)/b26-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URARFWYBOGFYMH-KBKYJPHKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Br2ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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